molecular formula C16H9BrClNO2 B12658285 1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- CAS No. 131940-34-6

1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)-

Cat. No.: B12658285
CAS No.: 131940-34-6
M. Wt: 362.60 g/mol
InChI Key: TXBFDLLERQOZTB-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- is a synthetic organic compound derived from naphthalenedione It is characterized by the presence of a bromine atom at the 2-position and a 4-chlorophenylamino group at the 3-position

Preparation Methods

The synthesis of 1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- typically involves the following steps:

    Starting Materials: The synthesis begins with 1,4-naphthoquinone, bromine, and 4-chloroaniline.

    Bromination: 1,4-naphthoquinone is brominated using bromine in an appropriate solvent, such as acetic acid, to introduce the bromine atom at the 2-position.

    Amination: The brominated product is then reacted with 4-chloroaniline in the presence of a base, such as sodium hydroxide, to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells and limits the development of Th1 and Th17 cells, which are involved in autoimmune responses . This modulation of the immune system helps alleviate symptoms of autoimmune diseases.

Comparison with Similar Compounds

1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- can be compared with other naphthoquinone derivatives, such as:

    2-Chloro-1,4-naphthoquinone: Similar in structure but with a chlorine atom instead of bromine.

    2-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group instead of a halogen.

    2,3-Dibromo-1,4-naphthoquinone: Contains two bromine atoms at the 2 and 3 positions.

The uniqueness of 1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

131940-34-6

Molecular Formula

C16H9BrClNO2

Molecular Weight

362.60 g/mol

IUPAC Name

2-bromo-3-(4-chloroanilino)naphthalene-1,4-dione

InChI

InChI=1S/C16H9BrClNO2/c17-13-14(19-10-7-5-9(18)6-8-10)16(21)12-4-2-1-3-11(12)15(13)20/h1-8,19H

InChI Key

TXBFDLLERQOZTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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